molecular formula C₂₆H₃₉NO₅S B1145993 (3alpha)-Allopregnanolone Sulfate Pyridinium Salt CAS No. 1177357-94-6

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt

Cat. No.: B1145993
CAS No.: 1177357-94-6
M. Wt: 477.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3alpha)-Allopregnanolone Sulfate Pyridinium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₃₉NO₅S and its molecular weight is 477.66. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and Antidepressant Effects

Studies have elucidated the role of allopregnanolone, a neurosteroid closely related to "(3alpha)-Allopregnanolone Sulfate Pyridinium Salt," in modulating depressive-like behaviors through neurotrophic adaptations. Allopregnanolone's antidepressant-like effects are primarily linked to its capacity to induce neurogenesis, particularly in the hippocampus, and to restore normal levels of brain-derived neurotrophic factor (BDNF), which is critical for neuroplasticity and mood regulation (Almeida, Nin, & Barros, 2020).

Pleiotropic Actions in Stress-related Diseases

The pleiotropic actions of allopregnanolone underpin its potential therapeutic benefits in various stress-related conditions, including depression, PTSD, and neurological disorders. This is due to its modulation of GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling within the innate immune system and brain, highlighting a broad-spectrum potential in treating stress-induced pathologies (Boero, Porcu, & Morrow, 2019).

Neurogenesis in Neurodegenerative Diseases

Research indicates allopregnanolone's involvement in neurogenesis within the nigrostriatal tract, which is significant for neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). Its neurotrophic properties suggest a pivotal role in the generation of new dopaminergic neurons, offering a potential avenue for therapeutic intervention in these conditions (Wang, 2014).

Regulation of GABAergic and Extrasynaptic Receptors

Allopregnanolone, through its potent modulation of synaptic and extrasynaptic GABA_A receptors, plays a crucial role in regulating neuronal excitability and network excitability. This modulation is essential for understanding its anticonvulsant, anxiolytic, and sedative effects, providing insight into its therapeutic potential across various neuropsychiatric and neurological conditions (Carver & Reddy, 2013).

Therapeutic Potential in Epilepsy

The synthetic analogs of allopregnanolone, such as ganaxolone, represent a novel class of therapeutics for epilepsy, highlighting the neurosteroid's role in seizure management. This underscores the significant potential of targeting neurosteroid pathways for developing new treatments for epilepsy and other seizure disorders (Lattanzi, Riva, & Striano, 2021).

Properties

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRONXFCVCNETJP-MQJYZQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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